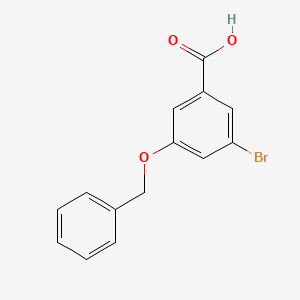

3-(苄氧基)-5-溴苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Benzyloxy)-5-bromobenzoic acid is a chemical compound with the molecular formula C14H12O3 . It is used as a pharmaceutical intermediate . The compound has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a series of bifunctional 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides were synthesized from 7-hydroxy 2,3 dimethyl chromone via key intermediate 7-benzyloxy 2,3 dimethyl-8-carboxylic acid using Jones oxidation and HBTU/HOBt (Hexafluorophosphate Benzotriazole Tetramethyl Uronium/Hydroxybenzotriazole) as a selective amide coupling agent .Molecular Structure Analysis

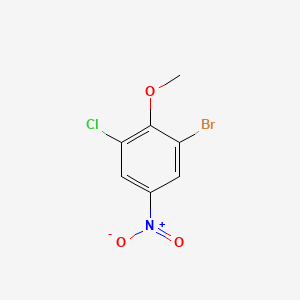

The molecular structure of 3-(Benzyloxy)-5-bromobenzoic acid consists of a benzyloxy group attached to the third carbon of the benzoic acid molecule . The compound has a molecular formula of C14H12O3 .科学研究应用

Organic Synthesis

“3-BENZYLOXY-5-BROMOBENZOIC ACID” can be used as a reagent in organic synthesis . It can participate in various reactions to form new compounds, contributing to the development of new materials and pharmaceuticals .

Suzuki-Miyaura Coupling

This compound can be used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions .

Material Science

In the field of material science, “3-BENZYLOXY-5-BROMOBENZOIC ACID” could potentially be used in the synthesis of new materials. Its properties could contribute to the development of materials with unique characteristics .

Pharmacology

While specific applications in pharmacology are not readily available, compounds like “3-BENZYLOXY-5-BROMOBENZOIC ACID” are often used in the synthesis of new drugs. Its properties could potentially be leveraged in drug design and discovery .

Environmental Science

Although specific applications in environmental science are not readily available, similar compounds are often used in environmental testing and research. For example, they can be used in studies investigating the environmental fate and transport of organic compounds .

Biological Research

In biological research, “3-BENZYLOXY-5-BROMOBENZOIC ACID” could potentially be used in the study of biological systems. For instance, it could be used to synthesize compounds for biological testing or as a tracer in biological systems .

安全和危害

未来方向

Future research directions could involve further exploration of the compound’s potential uses in pharmaceutical applications, as well as its role in chemical reactions such as the Suzuki–Miyaura coupling . Additionally, the development of novel protease-cleavable linkers for selective drug delivery could be an interesting area of study .

作用机制

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 3-BENZYLOXY-5-BROMOBENZOIC ACID involves a free radical reaction. N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS to form the brominated compound .

Biochemical Pathways

The compound’s bromination reaction is a common process in organic chemistry, often leading to significant changes in the compound’s biochemical interactions .

Pharmacokinetics

The compound’s solubility in various solvents, such as ethanol and diethyl ether, suggests that it may have good bioavailability .

Result of Action

The bromination of the compound can significantly alter its chemical properties, potentially leading to different biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-BENZYLOXY-5-BROMOBENZOIC ACID. For instance, the rate of the bromination reaction can be influenced by temperature and the presence of other substances . Additionally, the compound’s stability and reactivity can be affected by storage conditions .

属性

IUPAC Name |

3-bromo-5-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFROXMGZVLABNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681841 |

Source

|

| Record name | 3-(Benzyloxy)-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242336-70-4 |

Source

|

| Record name | 3-Bromo-5-(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B567951.png)

![5-Ethynylimidazo[1,2-a]pyridine](/img/structure/B567955.png)